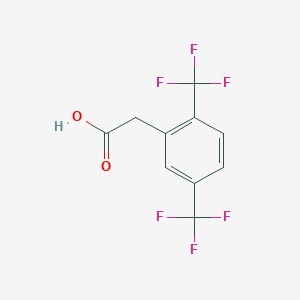

Ácido 2,5-bis(trifluorometil)fenilacético

Descripción general

Descripción

2,5-Bis(trifluoromethyl)phenylacetic acid is a chemical compound that is part of a broader class of compounds known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a methyl group, which imparts unique electronic and steric properties to the molecule. The presence of these trifluoromethyl groups can significantly influence the physical, chemical, and biological properties of the compounds they are part of.

Synthesis Analysis

The synthesis of compounds related to 2,5-bis(trifluoromethyl)phenylacetic acid often involves the use of trifluoroacetic acid or its derivatives. For instance, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various acetoacetic acid derivatives and ketenes . Similarly, the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with trifluoroacetic acid results in the formation of bismuth dicarboxylates . Moreover, the synthesis of a novel fluorinated aromatic diamine monomer, which includes a bis(trifluoromethyl)phenyl group, is achieved by coupling a trifluoroacetophenone with a phenyl ether, followed by reduction .

Molecular Structure Analysis

The molecular structure of compounds containing bis(trifluoromethyl)phenyl groups can be quite complex due to the steric and electronic effects of the trifluoromethyl substituents. X-ray diffraction data has been used to determine the structure of related compounds, such as bismuth dicarboxylates, revealing a distorted trigonal bipyramidal coordination with carboxylate substituents in axial positions . The presence of the trifluoromethyl groups can also influence the coordination of other groups within the molecule, as seen in the synthesis of expanded porphyrins .

Chemical Reactions Analysis

The bis(trifluoromethyl)phenyl group can participate in various chemical reactions. For example, it can be used as a catalyst in dehydrative amidation between carboxylic acids and amines , or in the condensation of pyrrole with benzaldehyde to produce expanded porphyrins . It can also act as a reagent for the derivatization of biogenic amines, facilitating their determination by LC-MS/MS and 19F NMR .

Physical and Chemical Properties Analysis

Compounds with bis(trifluoromethyl)phenyl groups often exhibit unique physical and chemical properties. For instance, fluorinated polyimides derived from a diamine containing a bis(trifluoromethyl)phenyl group show good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins indicate a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . Additionally, the presence of the trifluoromethyl groups can enhance the deactivation of the excited singlet state to the ground state in these macrocycles .

Aplicaciones Científicas De Investigación

Bloques de construcción orgánicos

“Ácido 2,5-bis(trifluorometil)fenilacético” se clasifica como un bloque de construcción orgánico . Los bloques de construcción orgánicos son componentes fundamentales en la síntesis orgánica y se utilizan para crear una amplia variedad de moléculas complejas para diversas aplicaciones.

Química medicinal

El compuesto exhibe una lipofilia y estabilidad metabólica interesantes debido a la presencia de grupos trifluorometilo. Estas propiedades lo convierten en un posible candidato para el desarrollo de fármacos.

Síntesis de posibles antitrombóticos

Compuestos relacionados, como “Ácido 2-(trifluorometil)fenilacético”, se han utilizado en la síntesis de posibles antitrombóticos . Los antitrombóticos son fármacos que reducen la formación de coágulos sanguíneos y se utilizan en el tratamiento de trastornos trombóticos.

Síntesis de inhibidores de la lipooxigenasa

“Ácido 2-(trifluorometil)fenilacético” también se ha utilizado en la síntesis de inhibidores de la lipooxigenasa . Las lipooxigenasas son enzimas que participan en el metabolismo del ácido araquidónico, lo que lleva a la formación de leucotrienos, que son mediadores inflamatorios. Por lo tanto, los inhibidores de estas enzimas se pueden utilizar en el tratamiento de enfermedades inflamatorias.

Síntesis de bibliotecas de pentaamina y bis-heterocíclicas

“Ácido 3,5-bis(trifluorometil)fenilacético”, un compuesto relacionado, se ha utilizado como bloque de construcción para sintetizar las bibliotecas de pentaamina y bis-heterocíclicas . Estas bibliotecas son colecciones de compuestos estructuralmente diversos que se utilizan para la detección de alto rendimiento en el descubrimiento de fármacos.

Determinación de sustancias perfluoradas iónicas

“Ácido 3,5-bis(trifluorometil)fenilacético” también se ha utilizado en la determinación de sustancias perfluoradas iónicas en lixiviados de vertederos y muestras de sedimentos . Las sustancias perfluoradas son contaminantes ambientales, y su determinación es importante para el monitoreo ambiental y el control de la contaminación.

Mecanismo De Acción

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTNYFICBCCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378281 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302912-02-3 | |

| Record name | 2,5-Bis(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

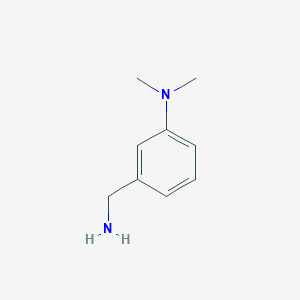

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

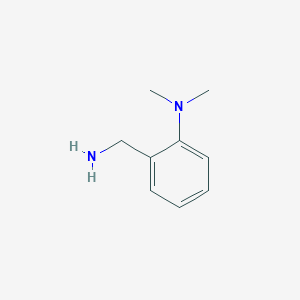

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)